molecular formula C23H23FN2O5S B12501649 N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12501649
M. Wt: 458.5 g/mol
InChI Key: CYPFAVMABMIKHZ-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with the molecular formula C23H23FN2O5S This compound is characterized by the presence of fluorophenyl, sulfonyl, methoxybenzyl, and methoxyphenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate protecting groups to prevent unwanted side reactions.

    Introduction of the Fluorophenyl and Sulfonyl Groups: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, followed by the addition of the sulfonyl group using sulfonyl chloride under basic conditions.

    Attachment of the Methoxybenzyl and Methoxyphenyl Groups: These groups are introduced through alkylation reactions using methoxybenzyl chloride and methoxyphenyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide is unique due to the specific combination of fluorophenyl, sulfonyl, methoxybenzyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H23FN2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H23FN2O5S/c1-30-20-11-9-19(10-12-20)26(32(28,29)21-13-7-18(24)8-14-21)16-23(27)25-15-17-5-3-4-6-22(17)31-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

CYPFAVMABMIKHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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